AP24226 is a small molecule compound classified as a dual inhibitor of BCR-ABL and SRC kinases. Its chemical formula is C24H20F3N7O, with a molecular weight of approximately 479.464 g/mol. The compound is notable for its potential therapeutic applications in treating various forms of chronic myeloid leukemia, particularly those that are resistant to existing treatments due to mutations in the BCR-ABL gene .
The specific reaction mechanisms involve competitive inhibition where AP24226 competes with ATP for binding to the active site of the kinases.
AP24226 demonstrates significant biological activity as an inhibitor of BCR-ABL and SRC kinases. Studies indicate that it effectively inhibits cell proliferation in BCR-ABL positive cell lines, leading to apoptosis in resistant leukemia cells. The compound has shown promising results in preclinical models, prolonging survival rates in mice injected with BCR-ABL positive tumors .
The synthesis of AP24226 involves several key steps:
AP24226 is primarily being investigated for its applications in oncology, specifically:
The ongoing clinical trials aim to establish its safety and efficacy in human subjects .
Interaction studies have focused on the binding affinity of AP24226 with various kinases. Key findings include:
Several compounds share structural or functional similarities with AP24226. Here are some notable examples:
Compound Name | Target Kinase | Unique Features |
---|---|---|
AP23464 | BCR-ABL x c-Kit | Targets additional pathways involved in leukemia |
AP22408 | SRC | Focused on osteoporosis treatment |
AP24163 | BCR-ABL T315I | Specifically designed for T315I mutation resistance |
Ponatinib Hydrochloride | BCR-ABL x Tyrosine Kinase | Discontinued but known for broad activity against resistant strains |
AP24226's uniqueness lies in its dual inhibition mechanism targeting both BCR-ABL and SRC kinases, which may offer advantages over compounds that focus on a single target or have broader but less specific actions .